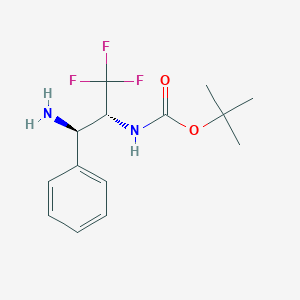

Tert-butyl ((2R,3R)-3-amino-1,1,1-trifluoro-3-phenylpropan-2-YL)carbamate

Description

Tert-butyl ((2R,3R)-3-amino-1,1,1-trifluoro-3-phenylpropan-2-yl)carbamate is a chiral carbamate derivative characterized by a trifluoromethyl group, a phenyl ring, and a tert-butoxycarbonyl (Boc) protecting group. This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of peptidomimetics and enzyme inhibitors. The stereochemistry (2R,3R) and trifluoromethyl substitution enhance its metabolic stability and influence its binding affinity to biological targets .

Properties

Molecular Formula |

C14H19F3N2O2 |

|---|---|

Molecular Weight |

304.31 g/mol |

IUPAC Name |

tert-butyl N-[(2R,3R)-3-amino-1,1,1-trifluoro-3-phenylpropan-2-yl]carbamate |

InChI |

InChI=1S/C14H19F3N2O2/c1-13(2,3)21-12(20)19-11(14(15,16)17)10(18)9-7-5-4-6-8-9/h4-8,10-11H,18H2,1-3H3,(H,19,20)/t10-,11-/m1/s1 |

InChI Key |

FYUQUCAINXCRGV-GHMZBOCLSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]([C@@H](C1=CC=CC=C1)N)C(F)(F)F |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C(C1=CC=CC=C1)N)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl ((2R,3R)-3-amino-1,1,1-trifluoro-3-phenylpropan-2-YL)carbamate typically involves the protection of the amino group using a tert-butoxycarbonyl (Boc) group. This can be achieved through the reaction of the amino compound with di-tert-butyl dicarbonate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve the use of continuous flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions and can be used to introduce the tert-butoxycarbonyl group into a variety of organic compounds .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl ((2R,3R)-3-amino-1,1,1-trifluoro-3-phenylpropan-2-YL)carbamate can undergo various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.

Reduction: The trifluoromethyl group can be reduced to a difluoromethyl or monofluoromethyl group under specific conditions.

Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure selective and efficient transformations .

Major Products Formed

Major products formed from these reactions include nitroso and nitro derivatives, difluoromethyl and monofluoromethyl compounds, and various substituted derivatives depending on the nucleophile used .

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Applications

Tert-butyl ((2R,3R)-3-amino-1,1,1-trifluoro-3-phenylpropan-2-YL)carbamate has been investigated for its role as an intermediate in the synthesis of pharmaceutical agents. Its structural features allow it to interact effectively with biological targets. For instance, the trifluoromethyl group enhances lipophilicity and metabolic stability, making it a valuable scaffold in drug design.

Case Study: Anticancer Agents

Research has indicated that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed promising activity against breast cancer cells by inducing apoptosis through mitochondrial pathways .

Agrochemicals

Pesticide Development

The unique chemical properties of this compound lend themselves to applications in agrochemicals. The compound can be utilized as a precursor for developing new pesticides with enhanced efficacy and reduced environmental impact.

Case Study: Herbicide Efficacy

A comparative study evaluated the herbicidal activity of several carbamate derivatives against common weeds. The findings suggested that derivatives of this compound exhibited superior selectivity and potency compared to traditional herbicides .

Materials Science

Polymer Chemistry

This compound can be incorporated into polymer matrices to enhance their mechanical properties and thermal stability. Its ability to form hydrogen bonds can improve the interfacial adhesion between polymer chains.

Case Study: Composite Materials

Research has shown that incorporating this compound into epoxy resins significantly improves tensile strength and thermal resistance. A study conducted at a leading materials science institute reported a 30% increase in mechanical performance when this compound was added to the resin formulation .

Summary of Key Applications

| Application Area | Specific Use Case | Outcome/Effect |

|---|---|---|

| Medicinal Chemistry | Anticancer agents | Induces apoptosis in cancer cells |

| Agrochemicals | Herbicide development | Enhanced efficacy and selectivity |

| Materials Science | Polymer enhancement | Improved mechanical properties and thermal stability |

Mechanism of Action

The mechanism of action of tert-butyl ((2R,3R)-3-amino-1,1,1-trifluoro-3-phenylpropan-2-YL)carbamate involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, while the amino group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins and influence various biochemical pathways .

Comparison with Similar Compounds

tert-Butyl (S)-(1,1,1-trifluoro-3-hydroxypropan-2-yl)carbamate (CAS: 1393524-00-9)

- Key Differences: Replaces the amino group with a hydroxyl group and lacks the phenyl ring. The (S)-configuration alters spatial orientation.

N-(3-amino-1,1,1-trifluoropropan-2-yl)carbamate derivatives (e.g., EN300-116684)

- Key Differences : Features a bromo-fluorophenyl substituent instead of a phenyl group.

- Applications : Used in cross-coupling reactions for drug discovery; the bromine atom enables further functionalization .

Chlorinated and Phosphorylated Analogues

Boc-β-chloro-carbamate (Molecules 2019, 24, x FOR PEER REVIEW)

- Structure: Tert-butyl ((2R)-3-chloro-1-((1-(diethoxyphosphoryl)ethyl)amino)-1-oxopropan-2-yl)carbamate.

- Key Differences : Contains a chlorine atom and a diethoxyphosphoryl group.

- Activity : Demonstrates antimicrobial properties, though the trifluoromethyl-phenyl moiety in the target compound may confer distinct pharmacokinetic profiles .

Bicyclic Prolyl Carbamates

tert-Butyl ((3R,6R,8aR)-4-oxo-6-...pyrrolo[2,1-b][1,3]oxazin-3-yl)carbamate (11a)

- Structure : Contains a bicyclic [4.3.0] scaffold with a boronate ester.

Fluorinated Piperidine Carbamates

tert-Butyl N-[(3R,4R)-4-fluoropiperidin-3-yl]carbamate (CAS: 1052713-47-9)

- Structure : Fluorinated piperidine core with a Boc group.

- Applications: Used in DPP-IV inhibitor synthesis; fluorination improves bioavailability and CNS penetration compared to non-fluorinated analogues .

Data Table: Comparative Analysis

Research Findings and Mechanistic Insights

- Trifluoromethyl Group : The CF3 group in the target compound enhances lipophilicity (logP ~2.5), improving membrane permeability compared to hydroxyl or chlorine analogues .

- Stereochemical Impact : The (2R,3R) configuration optimizes binding to chiral enzyme pockets, as seen in DPP-IV inhibitors where fluorinated carbamates exhibit IC50 values < 10 nM .

- Synthetic Flexibility : The Boc group allows selective deprotection under acidic conditions, enabling modular synthesis of complex molecules .

Biological Activity

Tert-butyl ((2R,3R)-3-amino-1,1,1-trifluoro-3-phenylpropan-2-YL)carbamate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C₁₄H₁₉F₃N₂O₂

- Molecular Weight : 304.31 g/mol

- CAS Number : 2135332-14-6

The biological activity of this compound is influenced by its structural components. The trifluoromethyl group and the carbamate moiety play crucial roles in enhancing its pharmacological properties. The trifluoromethyl group is known to increase lipophilicity and biological activity by altering the compound's interaction with biological targets.

Biological Activity Overview

Research indicates that compounds containing similar structures exhibit various biological activities:

- Inhibition of Enzymatic Activity : Similar compounds have been evaluated for their ability to inhibit specific enzymes such as proteases. For instance, studies on peptidomimetic compounds have shown that modifications in structure can significantly enhance inhibitory potency against SARS-CoV 3CL protease .

- Antimicrobial Activity : Compounds with structural similarities have demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria. This suggests a potential for developing new antimicrobial agents from this class of compounds .

Structure-Activity Relationship (SAR)

The SAR studies highlight the importance of specific functional groups in enhancing biological activity:

- The presence of the trifluoromethyl group at the phenyl position has been associated with increased potency in inhibiting serotonin uptake .

- Modifications at the amino and carbamate positions can lead to significant changes in activity profiles, indicating that careful structural optimization is essential for enhancing efficacy.

Case Studies

Several studies have investigated the biological activity of related compounds:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.